5-Cyclobutylthiophen-2-amine
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Overview
Description
5-Cyclobutylthiophen-2-amine: is an organic compound that features a thiophene ring substituted with a cyclobutyl group and an amine group. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring, known for their aromatic properties and diverse applications in various fields . The cyclobutyl group adds a unique structural aspect, potentially influencing the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylthiophen-2-amine can be approached through several methods, including:
Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives.
Industrial Production Methods: Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes, such as:
Catalytic Methods: Utilizing transition metal catalysts to enhance reaction efficiency and selectivity.
Green Chemistry Approaches: Employing environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclobutylthiophen-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring, being π-excessive, readily reacts with electrophiles, leading to substitution reactions.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming new bonds with electrophilic centers.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Nucleophilic Substitution: Alkylated or acylated amine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced amine derivatives.
Scientific Research Applications
Chemistry: 5-Cyclobutylthiophen-2-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules .
Biology and Medicine: Thiophene derivatives, including this compound, exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties . They are explored for their potential as therapeutic agents in drug development .
Industry: In industrial applications, thiophene derivatives are utilized in the production of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 5-Cyclobutylthiophen-2-amine involves its interaction with molecular targets and pathways, depending on its specific application. For instance:
Comparison with Similar Compounds
Thiophene: The parent compound, known for its aromaticity and reactivity.
2-Aminothiophene: Similar structure but without the cyclobutyl group, leading to different reactivity and properties.
Cyclobutylamine: Lacks the thiophene ring, resulting in different chemical behavior.
Uniqueness: 5-Cyclobutylthiophen-2-amine’s unique combination of a cyclobutyl group and a thiophene ring imparts distinct reactivity and properties, making it valuable in specific applications where both aromaticity and the cyclobutyl group’s influence are desired .
Properties
Molecular Formula |
C8H11NS |
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Molecular Weight |
153.25 g/mol |
IUPAC Name |
5-cyclobutylthiophen-2-amine |
InChI |
InChI=1S/C8H11NS/c9-8-5-4-7(10-8)6-2-1-3-6/h4-6H,1-3,9H2 |
InChI Key |
URUANHNPCFBGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=C(S2)N |
Origin of Product |
United States |
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